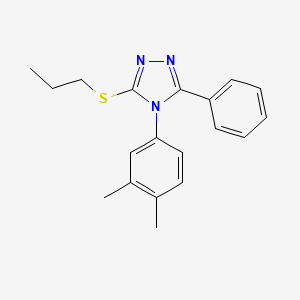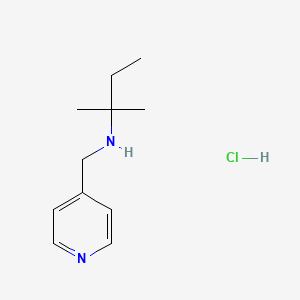![molecular formula C25H21BrN2O3 B4770492 3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide](/img/structure/B4770492.png)
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide
Overview
Description
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide, also known as BQR695, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and cell death. In neuroprotection, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and detoxification enzymes. This protects neurons from oxidative stress-induced damage. In cardiovascular diseases, this compound activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which improves mitochondrial function and reduces oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits tumor growth. In neurons, this compound protects against oxidative stress-induced damage, reduces inflammation, and improves mitochondrial function. In the heart, this compound improves cardiac function, reduces myocardial infarction size, and decreases oxidative stress.
Advantages and Limitations for Lab Experiments
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, selective inhibition of PARP, activation of Nrf2 and AMPK pathways, and potential therapeutic applications in cancer, neuroprotection, and cardiovascular diseases. However, there are also limitations to consider, such as the need for further studies to determine the optimal dosage and toxicity profile, and the potential for off-target effects.
Future Directions
There are several future directions for research on 3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine its potential as a therapeutic agent for cardiovascular diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, neuroprotection, and cardiovascular diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection research, this compound has been found to protect against oxidative stress-induced neuronal damage. In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxy-N-(quinolin-6-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c1-30-24-11-5-19(14-20(24)16-31-22-8-6-21(26)7-9-22)25(29)28-15-17-4-10-23-18(13-17)3-2-12-27-23/h2-14H,15-16H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJQJRBHYIASKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3)COC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(3-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4770412.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4770413.png)

![2-[4-(2,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4770425.png)
![3-[(2-hydroxyethyl)amino]-1-(4-isopropylphenyl)-2,5-pyrrolidinedione](/img/structure/B4770433.png)
![2-{1-(2-phenylethyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4770440.png)

![1-(4-tert-butylbenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4770473.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]oxy}benzoate](/img/structure/B4770483.png)
![1-(4-ethoxyphenyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770500.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4770505.png)

![4-methyl-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B4770515.png)
![N'-{1-[3-(allyloxy)phenyl]ethylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4770520.png)
